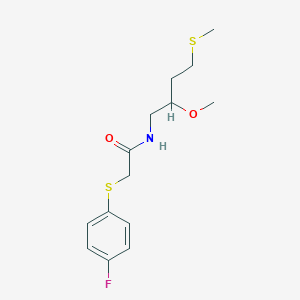

N-(2-methoxypyrimidin-5-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The analysis of chemical reactions involving N-(2-methoxypyrimidin-5-yl)isonicotinamide is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific information about the physical and chemical properties of N-(2-methoxypyrimidin-5-yl)isonicotinamide is not available .Scientific Research Applications

Organic Synthesis Intermediate

“N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various complex organic compounds.

Antimicrobial Applications

Pyridine compounds, including “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, have been noted for their antimicrobial properties . They can be used as potent antimicrobial agents against a variety of bacterial and fungal strains.

Antiviral Applications

In addition to their antimicrobial properties, pyridine compounds also exhibit antiviral activities . They can potentially be used in the development of new antiviral drugs.

Drug Synthesis

Boronic acid compounds, which can be derived from “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, are often used in the organic synthesis of drugs . They are utilized in various transformation processes due to their high stability, low toxicity, and high reactivity.

Enzyme Inhibitors

Boric acid compounds, including those derived from “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, can be used as enzyme inhibitors . They can be used in the treatment of various diseases, including cancer and microbial infections.

Drug Carriers

Boronic ester bonds, which can be formed using “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and achieve controlled drug release.

Mechanism of Action

Target of Action

It is known that tridentate pincer ligands, such as this compound, have the potential to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .

Mode of Action

The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide involves the formation of strong N–H⋯O hydrogen bonds with its targets . The compound features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . This structure allows it to interact with its targets and induce changes.

Biochemical Pathways

Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .

Result of Action

Similar compounds have shown antimicrobial activities , suggesting that this compound may also have potential biological effects.

Action Environment

The action of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s crystal structure is stabilized by a combination of electrostatic and dispersion forces in the crystal lattice . This suggests that changes in the surrounding environment could potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-2-4-12-5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZJNOLYUKULSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)